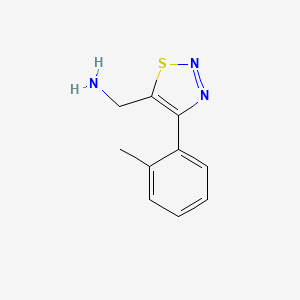

(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine

Description

(4-(O-Tolyl)-1,2,3-thiadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with an ortho-methylphenyl (O-tolyl) group and at the 5-position with a methanamine moiety. The 1,2,3-thiadiazole ring system is known for its diverse biological activities, including antiviral, antifungal, and antitumor properties . The O-tolyl group introduces steric bulk and lipophilicity, which may influence solubility and target binding.

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

[4-(2-methylphenyl)thiadiazol-5-yl]methanamine |

InChI |

InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)10-9(6-11)14-13-12-10/h2-5H,6,11H2,1H3 |

InChI Key |

JLFDIHYZSONFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(SN=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine typically involves the formation of the thiadiazole ring followed by the introduction of the O-tolyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of O-tolyl hydrazine with carbon disulfide in the presence of a base can lead to the formation of the thiadiazole ring. Subsequent functionalization with methanamine can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the cyclization and functionalization steps. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,3-thiadiazole ring facilitates nucleophilic substitution at sulfur or nitrogen centers.

Reaction with Hydrazonoyl Halides

In ethanol with triethylamine, the amine group undergoes condensation with hydrazonoyl halides (e.g., 4a–g ) to form 1,3,4-thiadiazoline derivatives (e.g., 9a–g ) (Fig. 1). Yields range from 72–82% , with reaction completion confirmed via IR and NMR .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazonoyl halides | EtOH, TEA, 2h, RT | Thiadiazolines (9a–g ) | 72–82% |

Mechanism : The reaction proceeds via nucleophilic attack of the hydrazonoyl halide’s nitrogen on the thiadiazole’s sulfur, followed by cyclization .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

Reaction with Sulfonyl Azides

In 1,4-dioxane or ethanol, the amine group reacts with sulfonyl azides (e.g., mesyl azide) to form triazole derivatives via a triazoline intermediate (Int4a ). Computational studies reveal a preference for dimethylamine elimination (ΔG‡ = 23.8 kcal/mol) over cycloreversion (ΔG‡ = 28.6 kcal/mol) .

| Reagent | Solvent | Product | Key Observation |

|---|---|---|---|

| Mesyl azide (2a ) | 1,4-Dioxane | NH-1,2,3-Triazole (5a ) | Higher yield in ethanol (78%) |

Mechanism : The reaction involves an initial [3+2] cycloaddition to form a triazoline intermediate, followed by elimination or rearrangement .

Oxidation and Sulfur-Based Reactions

The sulfur atom in the thiadiazole ring is susceptible to oxidation.

Oxidation with K₂S₂O₈

Under oxidative conditions (K₂S₂O₈, DMAC, 100°C), the thiadiazole ring remains stable, but substituents like methyl groups may oxidize. For example, analogous compounds form sulfoxides or sulfones under strong oxidants .

Reaction with Elemental Sulfur

In the presence of TBAI and K₂S₂O₈, sulfur incorporates into the thiadiazole ring, forming polysulfur derivatives. This is critical in synthesizing substituted thiadiazoles from N-tosylhydrazones .

Functionalization of the Methanamine Group

The primary amine group undergoes typical amine reactions.

Condensation with Carbonyl Compounds

Reaction with ketones (e.g., 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole) forms Schiff bases. For example, condensation in ethanol yields hydrazone derivatives (11 ) with >80% yield .

Acylation

Treatment with acetyl chloride in DCM forms acetamide derivatives, confirmed via IR (C=O stretch at ~1676 cm⁻¹).

Ring-Opening and Rearrangement

Under acidic or basic conditions, the thiadiazole ring may undergo ring-opening.

Acid-Catalyzed Hydrolysis

In HCl/EtOH, the thiadiazole ring hydrolyzes to form thioamide intermediates, which rearrange into thiazoles or pyrimidines .

Base-Mediated Rearrangement

With NaOH, the compound rearranges to form 1,2,4-thiadiazoles via hypervalent iodine(III)-mediated S–N bond formation .

Scientific Research Applications

(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Notes:

- Methanamine vs. Urea/Sulfanyl Groups : Methanamine is a primary amine, offering hydrogen-bonding capability, while urea (in Tiadinil) enhances hydrogen-bonding networks, critical for plant defense activation . The sulfanyl group in HIV-1 inhibitors may facilitate disulfide bond interactions with viral proteins .

Antitumor Activity

Thiadiazole derivatives with extended aromatic systems (e.g., triazolo-pyrimidinones) exhibit potent antitumor activity. For example, a 1,3,4-thiadiazole derivative (IC50 = 2.94 µM against HepG2) highlights the importance of fused heterocyclic systems . In contrast, simpler methanamine-substituted thiadiazoles (e.g., 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine) lack reported antitumor data, suggesting that bulky or functionalized substituents are critical for cytotoxicity .

Antiviral Activity

The 5-sulfanyl acetanilide derivative () demonstrates that electron-withdrawing groups (e.g., dichlorophenyl) enhance HIV-1 inhibition, likely by stabilizing interactions with viral enzymes . The absence of such groups in the target compound may limit its antiviral utility.

Riboswitch Binding

(4-(1,2,3-Thiadiazol-5-yl)phenyl)methanamine binds the TPP riboswitch, though its KD value is unspecified . The O-tolyl group in the target compound could sterically hinder riboswitch interactions, emphasizing the role of substituent geometry in RNA targeting.

Biological Activity

The compound (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine is a member of the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on cytotoxicity, antimicrobial activity, and potential mechanisms of action.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. Their derivatives have been extensively studied due to their potential therapeutic effects against various diseases, including cancer and infections. The introduction of substituents such as the O-tolyl group can significantly influence their biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives, including this compound. The compound has demonstrated notable antiproliferative effects against several cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that derivatives of thiadiazoles exhibited significant cytotoxicity with IC50 values ranging from 0.28 to 4.27 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma) .

- The compound's mechanism appears to involve interaction with tubulin, inhibiting its polymerization and thus affecting cell division .

- Apoptosis Induction :

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been explored against bacterial and fungal strains.

Antibacterial and Antifungal Effects

- In vitro studies have shown that thiadiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Compounds were evaluated for their ability to inhibit Staphylococcus aureus and Escherichia coli, with some derivatives showing inhibition zones comparable to standard antibiotics .

- The presence of substituents like O-tolyl enhances the antimicrobial potency by altering the compound's lipophilicity and electronic properties .

The biological activity of this compound may be attributed to several mechanisms:

- Tubulin Binding : The compound may bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis .

- Reactive Oxygen Species (ROS) Generation : Some thiadiazoles induce oxidative stress in cells, leading to apoptosis .

- Inhibition of Enzymatic Pathways : Thiadiazole derivatives may inhibit specific enzymes critical for microbial survival or cancer cell proliferation .

Data Summary

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine?

A widely applicable approach involves cyclocondensation reactions using heterocyclic precursors. For example, thiadiazole rings can be synthesized via polyphosphoric acid (PPA)-mediated condensation of substituted hydrazides with amino acids or nitriles. In a related oxadiazole synthesis, p-toluic hydrazide and glycine were condensed in PPA at 120–160°C for 12 hours, yielding an 87% product with a confirmed thiadiazole core . Adaptations for thiadiazole synthesis may require substituting glycine with thioamide precursors and optimizing reaction times. Key reagents include substituted hydrazides , thio-containing building blocks , and PPA as a cyclizing agent.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C-NMR : Confirm the presence of the methanamine (-CH₂NH₂) group (e.g., δ ~3.8 ppm for -CH₂- and δ ~1.5 ppm for NH₂ protons) and aromatic protons from the O-tolyl group (δ ~6.8–7.5 ppm). Thiadiazole ring carbons typically appear at δ 150–170 ppm .

- FTIR : Look for N-H stretches (~3300 cm⁻¹), C=N/C-S vibrations in the thiadiazole ring (~1600 cm⁻¹ and ~680 cm⁻¹, respectively) .

- LCMS/QTOF : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole core .

- Elemental Analysis : Ensure <0.5% deviation between experimental and theoretical C/H/N/S values .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing thiadiazole derivatives like this compound?

- Solvent and Temperature Control : Use high-boiling solvents (e.g., DMF, PPA) to facilitate cyclization. Elevated temperatures (120–160°C) are critical for ring closure but must be balanced to avoid decomposition .

- Catalyst Screening : Test Brønsted acids (e.g., PPA, H₂SO₄) or Lewis acids (ZnCl₂) to accelerate cyclization.

- Purification Strategies : Employ recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted hydrazides .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Cross-Validation : Combine NMR, FTIR, and LCMS data to resolve ambiguities. For example, overlapping aromatic signals in NMR can be clarified using 2D techniques (COSY, HSQC) .

- Impurity Analysis : Use HPLC to detect side products (e.g., incomplete cyclization intermediates) that may skew spectral interpretations .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for the proposed structure .

Q. What strategies enable functionalization of the thiadiazole ring for structure-activity studies?

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the thiadiazole C-4 position using NCS/NBS in acetic acid .

- Nucleophilic Amination : React the methanamine group with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, enhancing bioavailability .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the O-tolyl moiety, leveraging palladium catalysts .

Q. How can computational methods aid in predicting biological activity or reactivity?

- Molecular Docking : Screen the compound against target proteins (e.g., kinases, bacterial enzymes) using AutoDock Vina to prioritize in vitro testing .

- DFT Calculations : Predict reactive sites (e.g., electrophilic thiadiazole sulfur) for functionalization or stability under physiological conditions .

- ADMET Prediction : Use SwissADME to assess solubility, permeability, and metabolic stability early in drug discovery pipelines .

Methodological Considerations

Q. What experimental controls are essential when evaluating biological activity?

- Positive/Negative Controls : Include known inhibitors (e.g., cisplatin for cytotoxicity assays) and vehicle-only samples (DMSO/PBS) .

- Dose-Response Curves : Test 3–5 concentrations (1–100 µM) to calculate IC₅₀ values and assess toxicity thresholds .

- Replicate Experiments : Perform triplicate measurements to ensure statistical significance (p < 0.05 via ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.